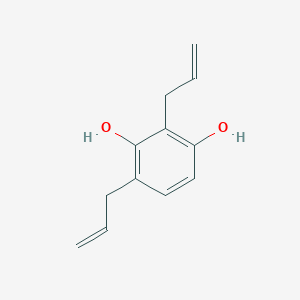
2,6-Bis-allylresorcinol
Cat. No. B8617367
M. Wt: 190.24 g/mol
InChI Key: PJWWMILZGYFURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07091230B2
Procedure details


The product 2,6-bis-allylresorcinol (33.5 gm) was dissolved in methanol and hydrogenated under H2 Pressure (initial pressure 45 psig) over 10% Pd on carbon (300 mg). The reaction mixture was filtered through celite and reduced i. vac. The crude oil was flushed through a short SiO2 gel column eluting with ethyl ether. The resulting oil was purified by crystallization from hexanes:ether.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[C:10]([OH:11])=[CH:9][CH:8]=[C:7]([CH2:12][CH:13]=[CH2:14])[C:5]=1[OH:6])[CH:2]=[CH2:3]>CO.[Pd]>[CH2:1]([C:4]1[C:5]([OH:6])=[C:7]([CH2:12][CH2:13][CH3:14])[CH:8]=[CH:9][C:10]=1[OH:11])[CH2:2][CH3:3]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C1=C(O)C(=CC=C1O)CC=C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered through celite
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude oil was flushed through a short SiO2 gel column
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with ethyl ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting oil was purified by crystallization from hexanes
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(CC)C1=C(O)C=CC(=C1O)CCC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
